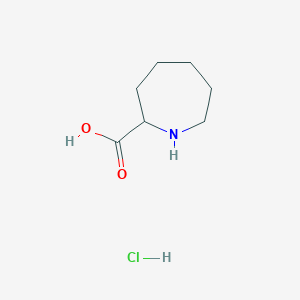

Azepane-2-carboxylic Acid Hydrochloride

Description

Significance of Seven-Membered Nitrogen Heterocycles in Organic Chemistry

Seven-membered nitrogen heterocycles, such as azepanes, are of considerable interest in organic and medicinal chemistry. nih.govacs.org Their non-planar, flexible conformations allow them to interact with biological targets in three-dimensional space, a desirable trait in the design of novel therapeutic agents. lifechemicals.com These ring systems are found in a variety of biologically active natural products and synthetic compounds. lifechemicals.com The exploration of seven-membered heterocycles continues to be an active area of research, with a focus on developing new synthetic methodologies and investigating their pharmacological potential. nih.gov

Overview of Azepane Scaffolds in Chemical Research

Azepane scaffolds are recognized as important structural motifs in drug discovery and development. nih.gov They are present in over 20 FDA-approved drugs and numerous experimental compounds. nih.gov The inherent structural diversity of azepane derivatives makes them valuable for creating libraries of compounds for high-throughput screening. nih.gov Researchers utilize azepane scaffolds to construct conformationally constrained peptidomimetics, which are designed to mimic the structure of peptides and interact with their biological targets. researchgate.netunina.it The ability to introduce various substituents onto the azepane ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. lifechemicals.com

Historical Context of Azepane-2-carboxylic Acid Research

The study of azepane-2-carboxylic acid is rooted in the broader history of cyclic amino acid research, which has been ongoing for many decades. molecularcloud.org The development of synthetic methods for creating seven-membered rings has been a key focus. researchgate.net Early methods often involved ring-expansion reactions of smaller five- or six-membered rings. researchgate.net

Stereochemical Considerations in Azepane-2-carboxylic Acid Hydrochloride

The stereochemistry of Azepane-2-carboxylic Acid Hydrochloride is a critical aspect of its chemical character and potential applications. The carbon atom at the 2-position, to which the carboxylic acid group is attached, is a stereocenter, meaning the compound can exist as different stereoisomers (enantiomers and diastereomers).

The synthesis of stereochemically pure azepane derivatives is a significant challenge and a major focus of research. rsc.org The biological activity of chiral molecules is often highly dependent on their stereochemical configuration. As such, methods for the enantioselective and diastereoselective synthesis of substituted azepanes are of great importance. rsc.org

The seven-membered azepane ring is conformationally flexible and can adopt several low-energy conformations, with the twist-chair conformation often being the most stable. nih.govnih.gov The specific conformation adopted can be influenced by the nature and position of substituents on the ring. nih.govnih.gov The hydrochloride salt formation can also influence the conformational preferences of the molecule. Understanding and controlling the stereochemistry and conformation of Azepane-2-carboxylic Acid Hydrochloride and its derivatives are essential for their application in fields such as medicinal chemistry, where precise three-dimensional structures are required for effective interaction with biological targets. lifechemicals.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

azepane-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c9-7(10)6-4-2-1-3-5-8-6;/h6,8H,1-5H2,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLLUTYACBSEHCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(NCC1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60385168 | |

| Record name | Azepane-2-carboxylic Acid Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5227-52-1, 123053-42-9 | |

| Record name | 1H-Azepine-2-carboxylic acid, hexahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5227-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azepane-2-carboxylic Acid Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | azepane-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies

Retrosynthetic Analysis of the Azepane-2-carboxylic Acid Framework

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. airitilibrary.com For the azepane-2-carboxylic acid framework, a primary disconnection severs the bond between the nitrogen and the carbonyl carbon, revealing a linear amino acid precursor. This approach simplifies the complex cyclic structure into a more manageable acyclic chain. Further analysis would involve disconnecting the carbon chain to identify smaller, readily available building blocks. The ultimate goal of this analysis is to devise a synthetic pathway that is efficient, convergent, and utilizes simple starting materials. airitilibrary.com

Classical Approaches to Azepane-2-carboxylic Acid Synthesis

Traditional methods for synthesizing carboxylic acids often serve as the final step in a multi-step synthesis of the azepane ring system. These methods are well-established and reliable for converting precursor functional groups into the desired carboxylic acid.

The oxidation of primary alcohols and aldehydes is a fundamental transformation in organic chemistry for the preparation of carboxylic acids. libretexts.org In the context of azepane-2-carboxylic acid synthesis, a precursor molecule containing a primary alcohol or an aldehyde at the C-2 position of the azepane ring can be oxidized. Common oxidizing agents for this transformation include potassium dichromate(VI) in sulfuric acid, which is a strong oxidizing agent capable of converting primary alcohols directly to carboxylic acids. libretexts.org The reaction is typically performed under heating to ensure complete oxidation and prevent the isolation of the intermediate aldehyde. libretexts.org Other reagents, such as chromium trioxide (CrO₃) with periodic acid (H₅IO₆), have also been employed for the smooth oxidation of primary alcohols to carboxylic acids in excellent yields. organic-chemistry.org A key step in some asymmetric syntheses involves the oxidative cleavage of a larger bicyclic structure to simultaneously generate the C2 and C5 substituents, including the carboxylic acid or its precursor. nih.gov

A variety of modern, milder oxidation methods have also been developed. These include metal-free approaches using oxidants like Oxone® or organocatalysts such as N-hydroxyphthalimide (NHPI) with oxygen. organic-chemistry.org These methods offer advantages in terms of functional group tolerance and reduced toxicity. organic-chemistry.orgorganic-chemistry.org

Table 1: Examples of Oxidizing Agents for Alcohol/Aldehyde to Carboxylic Acid Conversion

| Oxidizing Agent/System | Description |

|---|---|

| K₂Cr₂O₇ / H₂SO₄ | A strong, classical oxidizing agent that converts primary alcohols and aldehydes to carboxylic acids. libretexts.org |

| CrO₃ / H₅IO₆ | A catalytic system that provides excellent yields for the oxidation of primary alcohols. organic-chemistry.org |

| Oxone® | A mild, metal-free oxidant suitable for converting aldehydes to carboxylic acids. organic-chemistry.org |

The hydrolysis of carboxylic acid derivatives such as esters, nitriles, and amides is a common and effective method for obtaining the corresponding carboxylic acid. mnstate.edu This strategy is frequently employed as the final step in the synthesis of azepane-2-carboxylic acid, where the azepane ring is first constructed with a more stable or easily handled precursor group at the C-2 position.

Ester Hydrolysis: Esters of azepane-2-carboxylic acid can be hydrolyzed under either acidic or basic conditions. mnstate.edu Basic hydrolysis, often referred to as saponification, typically uses aqueous sodium hydroxide (B78521) or potassium hydroxide and is an irreversible process that drives the reaction to completion. mnstate.eduyoutube.com Acid-catalyzed hydrolysis is an equilibrium-controlled process requiring an excess of water. mnstate.edu

Nitrile Hydrolysis: The hydrolysis of a nitrile (a C≡N group) at the C-2 position provides a direct route to the carboxylic acid. This reaction can be performed in either strong acid or strong base, usually with heating. youtube.com The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. youtube.comlibretexts.org

Amide Hydrolysis: Amides can also be hydrolyzed to carboxylic acids under vigorous acidic or basic conditions, often requiring prolonged heating. youtube.com Due to the stability of the amide bond, these conditions are generally harsher than those required for ester hydrolysis. youtube.comlibretexts.org

Asymmetric Synthetic Pathways

The development of asymmetric syntheses is crucial for accessing enantiomerically pure azepane-2-carboxylic acid, which is often required for pharmaceutical applications. researchgate.net These methods aim to create the chiral center at C-2 with a specific stereochemistry.

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids or sugars, as starting materials. youtube.com This approach leverages the existing stereocenters in the starting material to control the stereochemistry of the final product. Various enantiopure azepane scaffolds have been synthesized using this strategy. researchgate.netlookchem.comresearchgate.net

A notable example of chiral pool synthesis is the use of (S)-glutamic acid derivatives to prepare enantiopure 7-substituted azepane-2-carboxylic acids. researchgate.netlookchem.com A general approach starts with (S)-tribenzyl glutamic acid γ-aldehyde. This aldehyde undergoes a Horner-Wadsworth-Emmons reaction with a β-keto phosphonate (B1237965) to extend the carbon chain. researchgate.netlookchem.com

The key step involves a one-pot, four-step sequence in the presence of hydrogen gas and a palladium catalyst. This sequence includes:

Hydrogenation of the carbon-carbon double bond.

Hydrogenolysis to remove the three benzyl (B1604629) protecting groups (N-benzyl and two O-benzyl).

Spontaneous intramolecular imine formation.

Reductive amination to form the azepane ring. researchgate.netlookchem.com

Table 2: Synthesis of 7-Substituted-Azepane-2-Carboxylic Acids lookchem.com

| Entry | R Group | Yield (%) [a] | Diastereomeric Ratio (cis:trans) [b] |

|---|---|---|---|

| 1 | CH₃ | 78 | >95:5 |

| 2 | CH₂CH₃ | 75 | >95:5 |

| 3 | Ph | 68 | 85:15 |

| 4 | NHCbz | 65 | 70:30 |

Yield of isolated and fully characterized product. lookchem.com Ratio determined by HPLC analysis of the corresponding N-Cbz derivative. lookchem.com

This methodology demonstrates the power of using chiral precursors like glutamic acid to synthesize complex, enantiopure cyclic amino acids. researchgate.netlookchem.com

Enantioselective Synthesis from Chiral Pool Precursors

Application of L-Proline Derived Intermediates for Ring Expansion

The use of readily available chiral starting materials like L-proline provides an efficient pathway to enantiomerically enriched azepane structures. A notable strategy involves the synthesis of 4-substituted α-trifluoromethyl azepanes from L-proline. This method proceeds through a key bicyclic azetidinium intermediate. The ring expansion of trifluoromethyl pyrrolidines, derived from L-proline, is triggered by the regioselective ring-opening of this bicyclic azetidinium intermediate by various nucleophiles. The presence of the trifluoromethyl group is crucial as it directs the regioselectivity of the ring expansion, allowing the chirality from the starting L-proline to be transferred effectively to the final azepane product with high enantiomeric excess. nih.gov

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthesis to control the stereochemical outcome of subsequent reactions. wikipedia.org After establishing the desired stereocenter, the auxiliary can be removed and often recovered for reuse. wikipedia.org This strategy is fundamental in asymmetric synthesis for producing enantiomerically pure compounds. wikipedia.org

Common chiral auxiliaries include oxazolidinones (popularized by Evans), pseudoephedrine, and camphor-derived structures. wikipedia.org For instance, oxazolidinones can be acylated and then subjected to stereoselective alkylation or aldol (B89426) reactions. The steric hindrance provided by the substituents on the oxazolidinone ring directs the approach of the electrophile, leading to a specific diastereomer. Similarly, pseudoephedrine can be converted to an amide, and the α-proton can be deprotonated to form an enolate. The subsequent alkylation is directed by the chiral scaffold, after which the auxiliary is cleaved. wikipedia.org

In the context of azepane synthesis, these auxiliaries can be used to construct chiral precursors. By attaching an auxiliary to an acyclic fragment, key stereocenters that will become part of the azepane ring can be set with high precision before the final ring-closing step.

Stereocontrolled Oxidative Cleavage Reactions

Stereocontrolled oxidative cleavage provides a powerful method for converting complex cyclic systems into linear precursors with defined stereochemistry, which can then be cyclized to form azepanes. A key example is the asymmetric synthesis of (2S,5S)-5-substituted-azepane-2-carboxylate derivatives. nih.gov This route begins with a known hydroxy-ketone and employs the oxidative cleavage of an aza-bicyclo[3.2.2]nonene intermediate. nih.gov This crucial step simultaneously generates the substituents at the C2 and C5 positions of the future azepane ring in a highly stereoselective manner. nih.gov

Another approach utilizes the oxidative ring cleavage of unsaturated cyclic β-amino acids. researchgate.net Methodologies such as ozonolysis or osmium-catalyzed dihydroxylation followed by sodium periodate (B1199274) oxidation can be used to break the double bond in a cycloalkene precursor. researchgate.net This cleavage yields a diformyl intermediate, which can then undergo a ring-closing double reductive amination to furnish the azepane framework. researchgate.net This protocol allows for the stereocontrolled synthesis of functionally diverse azepane β-amino acid derivatives. researchgate.net

Modern Cyclization and Ring-Expansion Methodologies

Silyl-aza-Prins Cyclization of Allylsilyl Amines

The silyl-aza-Prins cyclization is a robust method for constructing seven-membered nitrogen heterocycles. acs.orgnih.gov This reaction involves the condensation of an allylsilyl amine with an aldehyde, which, in the presence of a Lewis acid catalyst, undergoes a 7-endo cyclization. acs.org The process typically yields trans-2,7-disubstituted azepanes with high diastereoselectivity. acs.orgresearchgate.net

The choice of catalyst is critical and influences the reaction's outcome. acs.orgnih.gov While indium(III) chloride (InCl₃) selectively produces azepanes, other catalysts like TMSOTf may lead to different products such as tetrahydropyrans. acs.org More recently, sustainable iron(III) salts have been employed as effective catalysts. nih.govorganic-chemistry.org The reaction mechanism involves the formation of an iminium ion, followed by cyclization to form a carbocation stabilized by the β-silicon atom, and a final elimination of the silyl (B83357) group to give the azepane ring. acs.org

| Catalyst | Key Features | Outcome | Reference |

|---|---|---|---|

| InCl₃ | Lewis acid catalyst used in the reaction of silyl bis(homoallylic) amines and aldehydes. | Provides trans-azepanes in high yields and with good to excellent diastereoselectivity. | acs.orgresearchgate.net |

| FeBr₃ | Sustainable iron(III) salt catalyst used under mild conditions. | Achieves up to 90% yield in the synthesis of tetrahydroazepines. | organic-chemistry.org |

| TMSOTf | Lewis acid catalyst that alters the reaction pathway. | Leads to the formation of tetrahydropyran (B127337) derivatives instead of azepanes. | acs.org |

Palladium-Catalyzed Ring Expansion Reactions

Palladium catalysis offers an efficient route for the two-carbon ring expansion of smaller cyclic amines into their medium-ring counterparts. researchgate.net This methodology has been successfully applied to convert 2-alkenyl pyrrolidines and piperidines into the corresponding azepanes and azocanes. researchgate.net The reaction conditions are generally mild and demonstrate tolerance for a range of functional groups. researchgate.net A significant advantage of this process is its ability to proceed with high retention of enantiomeric purity, making it valuable for asymmetric synthesis. researchgate.net The resulting azepane scaffolds can undergo further functionalization, rendering them useful building blocks for creating diverse compound libraries. researchgate.net Other palladium-catalyzed methods have been developed for synthesizing benzazepines through the ring expansion of cyclobutanols with 2-haloanilines. rsc.org

Reductive Amination Strategies for Ring Closure

Reductive amination is a widely used and effective strategy for the final ring-closure step in the synthesis of azepanes. researchgate.netnih.gov This method typically involves the intramolecular reaction of a linear precursor containing both an amine and a carbonyl functionality (or a group that can be converted to one, such as a nitrile or azide). chemistryviews.org

| Precursor Type | Reaction Conditions | Key Features | Reference |

|---|---|---|---|

| Linear amino-aldehyde (from HWE product) | H₂, Pd catalyst, Acetic Acid | One-pot, four-step cascade (hydrogenation, deprotection, imine formation, reductive amination). Good yields and diastereoselectivity. | researchgate.netlookchem.com |

| Amino-aldehyde (from sugar derivative) | Acid-catalyzed cyclization followed by hydrogenation. | Key step in stereoselective synthesis of polyhydroxylated azepane iminosugars. | nih.gov |

| Diformyl intermediate (from oxidative cleavage) | Double reductive amination with a primary amine. | Forms the azepane core following ring-opening of a cyclic olefin. | researchgate.net |

| ω-cyanoallyl side chain | Heterogeneous palladium-catalyzed hydrogenation. | Exhaustive hydrogenation of C=C and C≡N bonds followed by in situ reductive amination. | chemistryviews.org |

Synthesis via 2-Oxoazepane Ring Reduction

The synthesis of azepane-2-carboxylic acid from a 2-oxoazepane (a cyclic lactam) precursor is a recognized, albeit challenging, pathway. Research indicates that a 2-oxoazepane amino acid can serve as a key intermediate in the synthesis of more complex azepane derivatives. csic.es This approach hinges on the chemical reduction of the amide bond within the seven-membered lactam ring to an amine.

A significant challenge in this synthetic route is the presence of the carboxylic acid moiety, which is also susceptible to reduction. Standard catalytic hydrogenation conditions that reduce alkenes or alkynes are often ineffective for the comparatively unreactive amide bond. libretexts.org Therefore, to achieve selective reduction of the lactam, the carboxylic acid group typically requires protection prior to the reduction step, most commonly by conversion to an ester (e.g., a methyl or benzyl ester).

Once the carboxyl group is protected, the lactam can be reduced. This transformation can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄). Alternatively, catalytic hydrogenation can be employed, but it generally requires more forcing conditions, such as elevated temperatures and pressures with a platinum catalyst, due to the stability of the amide group. libretexts.org Following the successful reduction of the lactam ring, the protecting group on the carboxylic acid is removed to yield the final azepane-2-carboxylic acid.

Green Chemistry Approaches in Azepane-2-carboxylic Acid Synthesis

In recent years, principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like azepanes to improve efficiency and reduce environmental impact. ijrpr.comunibo.it These strategies focus on minimizing waste, avoiding hazardous solvents, and reducing energy consumption.

Microwave-Assisted Synthesis: One prominent green technique is the use of microwave irradiation. ijrpr.comresearchgate.netsciensage.info Microwave-assisted organic synthesis can dramatically reduce reaction times from hours to mere minutes compared to conventional heating methods. ijrpr.comsciensage.info This acceleration can lead to higher product purity, minimizing the need for extensive purification, and significantly lowers energy consumption. ijrpr.com This methodology has been successfully applied to create azepine derivatives and can be adapted for the synthesis of key intermediates. researchgate.netnih.govacs.orgresearchgate.net

Enzymatic Synthesis: Enzymatic and chemoenzymatic methods represent another cornerstone of green synthesis in the production of chiral amino acids. nih.govnih.govnottingham.ac.uk Enzymes operate under mild conditions (neutral pH, room temperature) and are highly stereoselective, which is crucial for producing enantiomerically pure compounds like the chiral forms of azepane-2-carboxylic acid. nih.govroyalsocietypublishing.org Strategies such as enzymatic kinetic resolution, either through asymmetric acylation or enantioselective hydrolysis, have been effectively used to prepare enantiopure cyclic amino acids and their precursors. nih.gov This approach avoids the harsh reagents and conditions often found in classical chemical resolutions.

Greener Solvents and Reagents: A shift away from hazardous solvents, such as chlorinated hydrocarbons like dichloromethane (B109758), is a key objective in green chemistry. acsgcipr.org Efforts are being made to replace them with more environmentally benign alternatives. unibo.it Furthermore, optimizing reactions to reduce the molar excess of reagents and choosing less toxic catalysts contribute to a greener synthetic profile. acsgcipr.org

Synthesis of Key Intermediates for Derivatization

The utility of azepane-2-carboxylic acid as a scaffold in medicinal chemistry and peptide synthesis often requires its functional groups to be manipulated in a controlled sequence. This necessitates the synthesis of key intermediates where one or both of the reactive sites (the secondary amine and the carboxylic acid) are masked with protecting groups. ucalgary.ca

Protecting groups are essential tools in multi-step organic synthesis, preventing undesired side reactions of functional groups like amines and carboxylic acids. ucalgary.calibretexts.org An ideal protecting group can be introduced and removed selectively under mild conditions with high yield, without affecting other parts of the molecule. slideshare.net

The secondary amine of the azepane ring is nucleophilic and basic, while the carboxylic acid is acidic and can react with bases or be converted into other functional groups. libretexts.org To perform chemistry at one site without interference from the other, a robust protection-deprotection strategy is required.

Amine Protection: The most widely used protecting group for the amine functionality in this context is the tert-butoxycarbonyl (Boc) group . masterorganicchemistry.com It is introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. smolecule.comfishersci.co.uk The Boc group is valued for its stability under a wide range of reaction conditions while being easily and selectively removed under acidic conditions. acsgcipr.org Deprotection is typically achieved using strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (DCM), or with hydrochloric acid. fishersci.co.ukcommonorganicchemistry.com The mechanism of removal involves protonation of the carbamate (B1207046) followed by fragmentation into the free amine, carbon dioxide, and a stable tert-butyl cation. commonorganicchemistry.com

An alternative and orthogonal protecting group is the benzyloxycarbonyl (Cbz or Z) group . It is introduced using benzyl chloroformate. The Cbz group is stable to the acidic conditions used to remove Boc groups but can be cleaved under neutral conditions via catalytic hydrogenation (e.g., using H₂ gas with a Palladium-on-carbon catalyst). masterorganicchemistry.com This orthogonality allows for the selective deprotection of one amine group in the presence of another protected with a different group.

Carboxylic Acid Protection: The carboxylic acid group is most commonly protected by converting it into an ester, such as a methyl, ethyl, or benzyl ester. ucalgary.ca This can be achieved through methods like the Steglich esterification, which uses a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org Simple methyl or ethyl esters are typically removed by saponification using an aqueous base (e.g., NaOH). Benzyl esters are particularly useful as they can be removed under mild, neutral conditions via catalytic hydrogenation, the same method used to remove a Cbz group. ucalgary.ca

The following table summarizes common protection strategies for azepane-2-carboxylic acid intermediates.

| Protected Function | Protecting Group | Abbreviation | Protection Reagents | Deprotection Conditions | Key Features |

| Amine | tert-butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., TEA, NaHCO₃) smolecule.comfishersci.co.uk | Trifluoroacetic Acid (TFA) or HCl fishersci.co.ukcommonorganicchemistry.com | Stable to base and hydrogenation; Acid labile. acsgcipr.org |

| Amine | Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (CbzCl), Base masterorganicchemistry.com | Catalytic Hydrogenation (H₂/Pd-C) masterorganicchemistry.com | Stable to acid; Cleaved by hydrogenolysis. Orthogonal to Boc. |

| Carboxylic Acid | Methyl/Ethyl Ester | -Me / -Et | Methanol or Ethanol, Acid catalyst or DCC/DMAP organic-chemistry.org | Base Hydrolysis (e.g., NaOH, LiOH) | Base labile. |

| Carboxylic Acid | Benzyl Ester | -Bn | Benzyl alcohol, Acid catalyst or DCC/DMAP ucalgary.ca | Catalytic Hydrogenation (H₂/Pd-C) ucalgary.ca | Stable to acid/base; Cleaved by hydrogenolysis. Orthogonal to simple esters. |

Chemical Transformations and Reactivity

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a key handle for a variety of derivatization strategies, including the formation of esters and amides, and reduction to the corresponding primary alcohol.

Esterification and Amidation

The carboxylic acid functionality of azepane-2-carboxylic acid can be readily converted into esters and amides, which are common reactions for creating prodrugs or for incorporation into larger molecular structures like peptides. nih.gov

Esterification , the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, yields an ester. This reaction is reversible, and conditions can be optimized to favor product formation. uomustansiriyah.edu.iq A widely used method for esterifying carboxylic acids, particularly when dealing with sensitive or sterically hindered substrates, is the Steglich esterification. This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net

Amidation involves the coupling of the carboxylic acid with an amine to form an amide bond. This transformation is fundamental in peptide synthesis, where azepane-2-carboxylic acid can be incorporated as a constrained amino acid analog to create peptidomimetics. achemblock.com The reaction often requires activating the carboxylic acid, which can be achieved with various peptide coupling reagents. For instance, the synthesis of a cyclic pentapeptide containing a 7-substituted azepane-2-carboxylic acid linker was successfully achieved using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIEA (N,N-Diisopropylethylamine) under microwave irradiation. achemblock.com The direct reaction with an amine can also be promoted by heat or by using activating agents like DCC.

Reduction of the Carboxylic Acid Group

The carboxylic acid group of azepane-2-carboxylic acid can be reduced to a primary alcohol. This transformation is typically accomplished using strong reducing agents, with lithium aluminum hydride (LiAlH₄) being the most common. The reaction proceeds in two conceptual stages: an initial reduction to an intermediate aldehyde, which is then immediately further reduced to the primary alcohol. uomustansiriyah.edu.iq Because the aldehyde is more reactive than the starting carboxylic acid, it cannot be isolated from the reaction mixture. uomustansiriyah.edu.iq

Functionalization of the Azepane Ring

The azepane ring itself offers opportunities for functionalization, primarily through reactions involving the ring's nitrogen atom or through the targeted substitution at specific carbon positions.

Electrophilic and Nucleophilic Substitutions on the Ring

For a saturated aliphatic heterocycle like azepane, the concept of electrophilic substitution on the ring carbons, typical for aromatic systems, is not applicable under normal conditions. Instead, the reactivity of the ring is dominated by the lone pair of electrons on the secondary amine nitrogen, which acts as a nucleophile and a base.

The primary "substitution" reactions on the azepane ring are therefore N-functionalizations:

N-Acylation: The ring nitrogen can readily react with acylating agents. A common and crucial example is the introduction of a tert-butoxycarbonyl (Boc) protecting group by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reaction forms an N-Boc derivative, such as (R)-1-Boc-azepane-2-carboxylic acid, which is a stable and commonly used building block in synthesis. The Boc group protects the nitrogen from further reactions and can be cleanly removed later under acidic conditions. achemblock.com

N-Alkylation: The secondary amine can also be alkylated using alkyl halides or other electrophilic alkylating agents, allowing for the introduction of a wide variety of substituents onto the nitrogen atom.

These N-functionalization reactions are essential for modulating the compound's properties and for multi-step synthetic sequences where the nitrogen's reactivity needs to be controlled.

Site-Selective Derivatization at Various Positions

Significant research has been focused on the site-selective introduction of substituents at carbon atoms on the azepane ring, particularly at the C-7 position. A general strategy to achieve this begins with a protected glutamic acid γ-aldehyde, which undergoes a Horner-Wadsworth-Emmons reaction with various β-keto phosphonates. The resulting product is then subjected to a one-pot, multi-step sequence involving hydrogenation and reductive amination to yield a 7-substituted azepane-2-carboxylic acid. This method allows for the creation of a diverse library of derivatives with high diastereoselectivity.

The table below summarizes the synthesis of various 7-substituted azepane-2-carboxylic acids, demonstrating the versatility of this approach.

| Entry | R Group of Ketone Precursor | Product (7-Substituted Azepane-2-carboxylic acid) | Yield (%) | Diastereomeric Ratio (cis:trans) |

| 1 | -CH₃ | 7-Methylazepane-2-carboxylic acid | 79 | 95:5 |

| 2 | -CH₂CH₃ | 7-Ethylazepane-2-carboxylic acid | 82 | 95:5 |

| 3 | -CH(CH₃)₂ | 7-Isopropylazepane-2-carboxylic acid | 78 | >98:2 |

| 4 | -Ph | 7-Phenylazepane-2-carboxylic acid | 75 | >98:2 |

| 5 | -CH₂OBn | 7-(Benzyloxy)methylazepane-2-carboxylic acid | 72 | >98:2 |

| 6 | -(CH₂)₂SMe | 7-(2-(Methylthio)ethyl)azepane-2-carboxylic acid | 70 | 90:10 |

| 7 | -CH(CH₃)Ph | 7-(1-Phenylethyl)azepane-2-carboxylic acid | 74 | 70:30 |

| 8 | -CH₂CH(CH₃)₂ | 7-Isobutylazepane-2-carboxylic acid | 75 | 90:10 |

Introduction of Orthogonal Chemical Handles for Diversity

To maximize the synthetic utility of the azepane-2-carboxylic acid scaffold, orthogonal chemical handles can be introduced. These are functional groups that can be reacted selectively without affecting other functional groups in the molecule. This strategy is crucial for building molecular diversity.

A key example is the introduction of an amino group at the C-7 position. This can be accomplished by using a β-keto phosphonate (B1237965) derived from an amino acid in the synthetic sequence described previously. The resulting 7-amino-azepane-2-carboxylic acid derivative possesses three distinct functional groups (the C-2 carboxylic acid, the C-7 amino group, and the ring nitrogen) that can be manipulated independently by using orthogonal protecting group strategies. achemblock.com

For example, the ring nitrogen can be protected with a benzyloxycarbonyl (Cbz) group, while the newly introduced exocyclic amine at C-7 can be protected with a fluorenylmethyloxycarbonyl (Fmoc) group. achemblock.com With the carboxylic acid at C-2 available for coupling, this triply functionalized scaffold becomes a powerful template for constructing complex, conformationally constrained peptidomimetics and other diverse molecular structures. achemblock.com

Intramolecular Rearrangement Reactions

Intramolecular rearrangements offer pathways to novel molecular scaffolds. In the context of azepane derivatives, certain substituted 2-oxoazepanes undergo notable spontaneous rearrangements to form different ring systems.

A significant intramolecular transformation is the spontaneous rearrangement of 4-carboxy-2-oxoazepane α,α-amino acids into 2'-oxopiperidine-containing β(2,3,3)-amino acids. nih.govdntb.gov.ua This remarkable reaction involves the cleavage of an amide bond within the seven-membered azepane ring and the formation of a new carbon-carbon bond to create a six-membered piperidine (B6355638) ring. nih.govdntb.gov.ua The process occurs under relatively mild conditions, such as upon basic or acidic hydrolysis of the corresponding amino acid ester, and can even happen upon storage of the 4-carboxylic acid substituted 2-oxoazepane derivatives at room temperature. nih.govdntb.gov.ua

This rearrangement provides a stereoselective synthetic route to highly substituted β-amino acids, which are valuable scaffolds for peptidomimetics and other bioactive compounds. nih.govdntb.gov.ua Another documented rearrangement involves the conversion of ornithine-derived β-lactams (2-azetidinones) into α,α-disubstituted 2-oxoazepane α-amino acids. nih.govresearchgate.net This transformation from a four-membered to a seven-membered lactam ring is achieved through Pd-C-catalyzed hydrogenolysis and is driven by the intramolecular opening of the β-lactam ring. nih.govresearchgate.net

| Starting Material | Conditions | Product | Key Findings | Reference |

| 4-Carboxy-2-oxoazepane α,α-amino acid ester | Acid or base hydrolysis; room temperature storage | 2'-Oxopiperidine-containing β(2,3,3)-amino acid | Spontaneous rearrangement involving amide bond cleavage and C-C bond formation. nih.govdntb.gov.ua | nih.gov, dntb.gov.ua |

| Orn(Z)-derived 2-azetidinone | Pd-C catalyzed hydrogenolysis | 2-Oxoazepane α,α-amino acid derivative | Rearrangement from a four- to a seven-membered lactam ring initiated by intramolecular ring opening. nih.govresearchgate.net | nih.gov, researchgate.net |

Quantum mechanical studies have provided significant insight into the mechanism of the spontaneous rearrangement of 4-carboxy-2-oxoazepane α,α-amino acids. The research suggests that the process proceeds through a concerted mechanism. nih.govdntb.gov.ua A critical aspect of this rearrangement is the role of the carboxylic acid group at the C4 position of the 2-oxoazepane ring, which appears to participate directly in the intramolecular catalysis, facilitating the reaction. nih.govdntb.gov.ua

Furthermore, the theoretical models indicate that a catalytic water molecule can lower the energy of the transition state, explaining the remarkable ease with which the rearrangement occurs at room temperature. nih.govdntb.gov.ua For the rearrangement of ornithine-derived β-lactams, the key mechanistic step is the intramolecular opening of the N-Boc-protected β-lactam. This is initiated by a 7-exo-trig ring closure involving the amine of the ornithine side chain, which drives the expansion from the four-membered azetidinone to the seven-membered 2-oxoazepane ring. nih.govresearchgate.net

Peptide Coupling and Bioconjugation Chemistry

The incorporation of azepane-2-carboxylic acid and its derivatives into peptides is a key strategy for creating conformationally constrained peptidomimetics, which can exhibit enhanced stability and target affinity.

Azepane-based amino acids can be successfully incorporated into peptide chains using standard peptide coupling techniques. Solution-phase synthesis has been effectively used to create peptides containing these non-canonical amino acids. nih.govumich.edu For instance, enantiopure 7-substituted azepane-2-carboxylic acids have been synthesized and used as templates for constrained peptidomimetics. lookchem.com

The process often involves protecting the endocyclic nitrogen of the azepane ring (e.g., with Cbz) and the exocyclic nitrogen (e.g., with Fmoc) to allow for standard solid-phase peptide synthesis (SPPS) protocols. lookchem.com Following the assembly of the linear peptide on a resin, it can be cleaved and subsequently cyclized in solution. lookchem.com Research has also demonstrated the incorporation of related cyclic amino acids, like aziridine-2-carboxylic acid, into peptides both in solution and on solid phase, highlighting the utility of these constrained residues in peptide chemistry. nih.govillinois.eduresearchgate.net The incorporation of these units can influence the secondary structure of the resulting peptide, with studies showing that 2-oxoazepane quaternary amino acids can induce the formation of β-turn structures in model dipeptides. nih.govresearchgate.net

| Cyclic Amino Acid | Peptide Synthesis Method | Resulting Peptide Structure | Key Finding | Reference |

| 7-Substituted Azepane-2-carboxylic acid | Solid-Phase Synthesis followed by solution cleavage | Linear pseudopeptide precursor for cyclization | The protected azepane amino acid is compatible with standard Fmoc-SPPS. lookchem.com | lookchem.com |

| 2-Oxoazepane quaternary amino acid | Not specified | Model dipeptides | The quaternary amino acid residue promotes the adoption of β-turn secondary structures. nih.govresearchgate.net | nih.gov, researchgate.net |

| L-Azetidine-2-carboxylic acid | Solution-Phase Synthesis | Tetrapeptides | Incorporation perturbs the typical peptide secondary structure. nih.govumich.edu | nih.gov, umich.edu |

| Aziridine-2-carboxylic acid | Solid-Phase and Solution-Phase Synthesis | Modified peptides and glycoconjugates | The electrophilic aziridine (B145994) ring allows for site-selective conjugation with thiol nucleophiles. nih.govresearchgate.net | nih.gov, researchgate.net |

Macrocyclization is a crucial step in the synthesis of many potent peptide-based therapeutics. For peptides containing an azepane-2-carboxylic acid linker, microwave-assisted cyclization has proven to be a highly efficient method. researchgate.net For example, a linear peptide containing a 7-substituted azepane-2-carboxylic acid was cyclized in solution using HATU/DIPEA as the coupling agent under microwave irradiation. lookchem.com This technique furnished the protected cyclic peptide in a very high yield (79%). lookchem.comresearchgate.net The final deprotection step then yields the desired bioactive cyclic peptidomimetic. lookchem.comresearchgate.net This approach highlights the compatibility of the azepane scaffold with modern cyclization technologies to create complex molecular architectures. researchgate.net

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to elucidating the molecular structure by probing the interactions of molecules with electromagnetic radiation.

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C.

One-dimensional proton (¹H) NMR spectroscopy reveals the chemical environment of each proton in the molecule. The protons on the carbon atoms adjacent to the carbonyl group of the carboxylic acid are expected to be deshielded and resonate at a downfield chemical shift, typically in the range of 2.0-3.0 ppm. libretexts.org The ¹H NMR spectra of azepane ring systems show characteristic signals for the different methylene (B1212753) (CH₂) groups and the proton at the C2 position (α-proton). lookchem.com For instance, in related 7-substituted azepane-2-carboxylic acids, the α-proton (H-2) appears as a doublet of doublets around 3.40 ppm, while the other ring protons present as a series of multiplets between approximately 1.38 and 3.00 ppm. lookchem.com The exact chemical shifts and coupling patterns are sensitive to the ring's conformation and the nature of any substituents.

Table 1: Expected ¹H NMR Chemical Shift Ranges for Azepane-2-carboxylic Acid Hydrochloride

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2 (α-proton) | ~3.4 - 4.0 | Doublet of Doublets (dd) |

| Ring CH₂ Protons | ~1.4 - 3.2 | Multiplets (m) |

| NH₂⁺ Protons | Broad, variable | Singlet (s) |

| COOH Proton | Broad, variable | Singlet (s) |

Two-dimensional NMR experiments are crucial for establishing the precise connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy) is used to identify protons that are coupled to each other, typically on adjacent carbons. This would allow for the mapping of the entire proton spin system of the azepane ring, starting from an unambiguously assigned proton.

TOCSY (Total Correlation Spectroscopy) extends this correlation, revealing couplings between protons within an entire spin system, even if they are not directly coupled. This is particularly useful for identifying all protons belonging to the seven-membered ring.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) and its counterpart NOESY are essential for determining spatial proximity between protons that are close in space but not necessarily bonded. Research on substituted azepane-2-carboxylic acids has demonstrated the utility of these techniques. lookchem.com For example, a ROESY spectrum was used to assess the relative configuration at the 2- and 7-positions, where a cross-peak between H-2 and H-7 indicated a cis relationship. lookchem.com This was subsequently confirmed by a NOESY experiment, which also showed a cross-peak between these two protons, providing definitive evidence of their spatial arrangement. lookchem.com

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. For Azepane-2-carboxylic Acid Hydrochloride, the key expected absorptions are related to the carboxylic acid, the secondary amine hydrochloride, and the alkane backbone.

The IR spectrum will be dominated by a strong, sharp absorption band for the carbonyl (C=O) stretch of the carboxylic acid, typically appearing in the range of 1700-1750 cm⁻¹. libretexts.org Another characteristic feature is a very broad O-H stretching band from the carboxylic acid group, which often overlaps with C-H stretching bands in the 2500-3300 cm⁻¹ region. The presence of the hydrochloride salt results in N-H stretching bands for the secondary ammonium (B1175870) ion (R₂NH₂⁺), which typically appear as a broad band in the 2700-3000 cm⁻¹ region. The C-H stretching vibrations of the methylene groups in the azepane ring are expected just below 3000 cm⁻¹.

Table 2: Characteristic Vibrational Spectroscopy Frequencies for Azepane-2-carboxylic Acid Hydrochloride

| Functional Group | Vibration | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 (very broad) |

| Carboxylic Acid | C=O stretch | 1700 - 1750 (strong, sharp) |

| Ammonium Salt | N-H stretch | 2700 - 3000 (broad) |

| Alkane | C-H stretch | 2850 - 2960 |

Note: Data is based on typical frequency ranges for these functional groups. libretexts.orgpressbooks.pubrsc.org

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule with extremely high accuracy. researchgate.net Unlike nominal mass spectrometry, HRMS can measure the mass of a molecule to four or five decimal places, allowing for the unambiguous determination of its molecular formula. researchgate.netmdpi.com

For Azepane-2-carboxylic Acid Hydrochloride (C₇H₁₄ClNO₂), the exact mass can be calculated based on the most abundant isotopes of its constituent elements. HRMS analysis, typically using electrospray ionization (ESI), would measure the mass of the protonated molecule [M+H]⁺, which is the azepane-2-carboxylic acid cation (C₇H₁₄NO₂⁺). The experimentally measured mass is then compared to the calculated theoretical mass. A close match (typically within 5 ppm) provides strong evidence for the correct molecular formula. For example, in studies of related compounds, HRMS was used to confirm formulas by matching the calculated mass (e.g., for C₉H₁₇NNaO₂, calcd. 194.1157) with the found mass (194.1158). lookchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and the absolute conformation of the molecule in the solid state.

An X-ray crystallographic analysis of Azepane-2-carboxylic Acid Hydrochloride would reveal:

The exact conformation of the seven-membered azepane ring (e.g., chair, boat, or twist-chair).

The precise bond lengths and angles of all atoms in the molecule.

The intermolecular interactions that stabilize the crystal lattice, such as the hydrogen bonding network involving the carboxylic acid group, the ammonium group, and the chloride counter-ion. nih.gov

The results of such an analysis are typically presented in a table of crystallographic data.

Table 3: Representative Data Obtained from X-ray Crystallographic Analysis

| Parameter | Description |

|---|---|

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic). nih.govresearchgate.net |

| Space Group | The symmetry group of the crystal (e.g., P2₁/c). nih.gov |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). researchgate.net |

| Volume (V) | The volume of the unit cell. researchgate.net |

| Z | The number of molecules in the unit cell. researchgate.net |

| Bond Lengths (Å) | The precise distances between bonded atoms. |

| Bond Angles (°) | The angles formed by three connected atoms. |

| Torsion Angles (°) | The dihedral angles that define the molecular conformation. |

Note: This table represents the type of information generated from an X-ray analysis; specific values require experimental determination.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of the azepane ring. Methods such as Density Functional Theory (DFT) are employed to elucidate electronic properties, reactivity, and stability.

Studies have utilized DFT to compare the electronic characteristics of azepane with other seven-membered heterocycles like oxepane (B1206615) and thiepane. nih.gov These calculations help in understanding how the nitrogen heteroatom influences the molecule's structure and energy. For instance, computations can determine the strain energy of the azepane ring relative to less-strained six-membered rings, providing a quantitative measure of its stability. nih.gov A holistic conformational analysis of azepane has been carried out using high-level electronic structure calculations to compare its properties with the well-studied cycloheptane. nih.gov

Quantum-chemical calculations are also used to analyze the electronic state energies, oscillator strengths, and transition dipole moments, which are crucial for interpreting UV-Visible absorption spectra. nih.gov Such analyses can reveal the nature of electronic transitions, for example, whether they possess charge-transfer character. nih.gov For the azepane molecule, 54 modes of vibration have been calculated, providing a theoretical basis for its infrared spectrum. nih.gov

| Computed Property | Methodology Example | Significance | Reference |

|---|---|---|---|

| Electronic Properties (Reactivity, Stability) | Density Functional Theory (DFT) | Elucidates the influence of the nitrogen heteroatom on the molecule's chemical behavior. | nih.gov |

| Strain Energy | DFT calculations relative to cyclohexane | Provides a quantitative measure of the thermodynamic stability of the seven-membered ring. | nih.gov |

| Vibrational Modes | DFT/M06-2X/6-311++G(d,p) | Predicts infrared spectra; 54 vibrational modes were calculated for azepane. | nih.gov |

| Electronic Transitions | Quantum-chemical calculations | Determines electronic state energies and the character of transitions (e.g., charge transfer). | nih.gov |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations are indispensable for studying the dynamic behavior of flexible molecules like azepane and its derivatives, particularly within the complex environment of a peptide chain.

The seven-membered azepane ring is inherently flexible and can adopt several low-energy conformations, most commonly chair, twist-chair, or twist-boat forms. nih.gov Computational modeling is used to investigate these conformational preferences. For example, studies have explored how chemical modifications, such as selective monofluorination, can bias the azepane ring to adopt a single major conformation, a finding confirmed through both computational modeling and NMR spectroscopy. rsc.org This ability to control conformation is vital for designing bioactive molecules. lifechemicals.com

A key application of computational modeling is to predict how the incorporation of non-standard amino acids like azepane-2-carboxylic acid influences the secondary structure of peptides. Theoretical studies, often in conjunction with experimental methods like NMR and X-ray crystallography, have shown that azepane derivatives are effective inducers of specific, well-defined secondary structures.

For instance, a diastereopure azepane-derived quaternary amino acid has been shown to be an effective inducer of β-turns when incorporated at the i+1 position of a tetrapeptide model. nih.govnih.gov Molecular dynamics studies suggested that this derivative is a strong β-turn inducer in most cases, though the presence of certain polar residues at the i+2 position can sometimes destabilize the turn. nih.gov Other studies have demonstrated that different azepane-based amino acids can promote helical structures. An azepane quaternary amino acid was found to be an effective stabilizer of 3(10)-helices in short peptides. nih.govcsic.es Furthermore, the incorporation of cis-5-aminoazepane-4-carboxylic acid into peptides has been shown to promote the formation of 11/9-helices in 1:1 α/β-peptides and 12/10-helices in β-peptides. chemrxiv.org

| Azepane Derivative | Peptide Position | Induced Secondary Structure | Supporting Methodologies | Reference |

|---|---|---|---|---|

| Azepane Quaternary Amino Acid | Not specified | 3(10)-Helix | Theoretical, NMR, X-ray | nih.govcsic.es |

| Diastereopure Azepane Quaternary Amino Acid | i+1 | β-Turn | Molecular Modeling, NMR, X-ray | nih.govnih.gov |

| cis-5-Aminoazepane-4-carboxylic acid | Alternating (1:1 α/β) | 11/9-Helix | Circular Dichroism, Crystal Structure | chemrxiv.org |

| cis-5-Aminoazepane-4-carboxylic acid | β-Peptide | 12/10-Helix | Circular Dichroism, Crystal Structure | chemrxiv.org |

Theoretical Studies on Reaction Mechanisms and Pathways

Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions involving azepane derivatives. Theoretical studies can map out potential energy surfaces, identify transition states, and calculate activation barriers, thereby providing a detailed understanding of reaction feasibility and selectivity.

For example, the regiochemistry and stereochemistry of the piperidine (B6355638) ring expansion process to create azepane derivatives have been investigated using semiempirical molecular orbital calculations. rsc.org More advanced methods, such as the Møller-Plesset perturbation theory (MP2), have been used to systematically study the reaction mechanism between related azacyclic compounds and other molecules, exploring different reaction pathways and predicting the most likely products from both kinetic and thermodynamic standpoints. koreascience.kr These theoretical insights are crucial for optimizing existing synthetic routes and designing new ones.

Prediction of Spectroscopic Parameters

Quantum chemical calculations can accurately predict various spectroscopic parameters, which is essential for interpreting experimental data and confirming molecular structures. While a complete characterization of flexible molecules is challenging, modern computational models can achieve high accuracy. mdpi.com

For flexible molecules, an integrated computational strategy is often employed, starting with broad explorations of the conformational landscape and moving to high-accuracy calculations for the most stable conformers. researchgate.net It has been demonstrated that models based on density functional theory, particularly double-hybrid functionals, can predict rotational constants with an accuracy of 0.3% or better. mdpi.com This level of precision is often sufficient to aid in the analysis of high-resolution rotational spectra from microwave spectroscopy experiments. mdpi.com Similarly, vibrational frequencies for IR and Raman spectra can be computed, as has been done for the parent azepane molecule, to compare with experimental results. nih.govnih.gov

| Computational Model | Predicted Parameter | Mean Unsigned Error (MUE) | Significance | Reference |

|---|---|---|---|---|

| rDSD | Rotational Constants | 23.6 MHz | A double-hybrid functional offering good accuracy for structural and spectroscopic parameters. | mdpi.com |

| rDSD-LRA | Rotational Constants | 13.0 MHz | Application of Linear Regression Analysis (LRA) corrections significantly improves accuracy. | mdpi.com |

| ChS | Rotational Constants | 17.1 MHz | An effective composite scheme that provides high accuracy for spectroscopic predictions. | mdpi.com |

In Silico Design of Novel Azepane-Based Architectures

The structural insights gained from computational studies are leveraged in the in silico design of novel molecules built upon the azepane scaffold. The conformational properties of the azepane ring make it an attractive template for creating peptidomimetics and other architecturally complex molecules for applications in medicinal chemistry and materials science. lifechemicals.comnih.gov

The design process often involves a multi-step computational workflow. Initially, virtual libraries of azepane-based compounds can be generated. These virtual molecules are then subjected to molecular docking simulations to predict their binding affinity and orientation within the active site of a biological target, such as an enzyme or receptor. nih.gov Promising candidates from docking studies are then often advanced to more rigorous molecular dynamics simulations to assess the stability of the ligand-protein complex over time and to analyze key interactions in a dynamic, solvated environment. nih.gov This computational pre-screening allows for the rational design and prioritization of molecules for chemical synthesis and experimental testing, saving significant time and resources.

Applications in Advanced Organic Synthesis and Scaffold Design

Azepane-2-carboxylic Acid as a Chiral Building Block

The enantiopure forms of azepane-2-carboxylic acid are classified as chiral building blocks, which are essential starting materials for the stereoselective synthesis of complex molecules. The defined stereochemistry at the C2 position is crucial for creating enantiomerically pure compounds, a key requirement for targeting specific biological receptors and pathways. Annulated azepane rings, which are seven-membered rings containing a nitrogen atom fused to another ring, are significant structural motifs in a variety of natural products and active pharmaceutical ingredients. chemistryviews.org The development of straightforward synthetic routes to optically active azepane scaffolds highlights their importance for creating new biologically active molecules. chemistryviews.org

The azepane-2-carboxylic acid framework is a versatile starting point for the asymmetric synthesis of more complex and highly functionalized molecules. Researchers have developed robust, scalable methods for producing stereochemically defined substituted azepane derivatives. For instance, a key strategy involves the oxidative cleavage of an aza-bicyclo[3.2.2]nonene intermediate, which effectively generates the desired C2 and C5 substituents in a stereoselective manner. This approach allows for considerable flexibility in elaborating the C5 position, facilitating the creation of a diverse library of compounds for drug discovery projects.

Furthermore, synthetic strategies using diazocarbonyl chemistry have been employed to prepare functionalized azepane scaffolds. uol.deresearchgate.net These methods allow for the creation of key dicarbonyl-containing seven-membered rings which can be further modified, for example, through diastereoselective reduction of a ketone group and subsequent manipulation of ester and amine functionalities, showcasing their potential in library synthesis for drug discovery. uol.deresearchgate.net

The azepane ring is a core structural feature present in several medicinally important natural products, including the protein kinase inhibitor balanol (B57124) and compounds from the bengamide family. researchgate.net While this highlights the biological relevance of the azepane motif, the direct use of azepane-2-carboxylic acid as a primary building block in the reported total syntheses of these specific natural products is not the most commonly cited strategy. Synthetic chemists have developed various innovative approaches to construct the polyhydroxylated and functionalized azepane core of these molecules, often building the ring from acyclic or different cyclic precursors, such as those derived from sugars like D-glucose or D-mannose. nih.govacs.org These methods include strategies like ring-closing metathesis, tandem Staudinger-aza Wittig ring expansion, and intramolecular reductive amination. nih.gov

Design of Conformationally Constrained Peptidomimetics

A primary application of azepane-2-carboxylic acid is in the design of peptidomimetics, which are molecules that mimic the structure and function of natural peptides. Incorporating the seven-membered azepane ring into a peptide backbone introduces significant conformational constraints. This rigidity is highly desirable as it reduces the peptide's flexibility, locking it into a specific bioactive conformation that can lead to enhanced binding affinity for biological targets, increased stability against enzymatic degradation, and improved selectivity.

Systematic research has demonstrated that azepane-derived quaternary amino acids are highly effective inducers of β-turn structures in short peptides. A β-turn is a common secondary structure motif in proteins where the polypeptide chain reverses its direction. Conformational analysis using molecular modeling, NMR spectroscopy, and X-ray crystallography has confirmed this ability.

Studies on simplified tetrapeptide models revealed that the azepane amino acid most effectively induces a β-turn when incorporated at the i+1 position of the turn. The stabilizing effect was observed for various other amino acids at the i+2 position, although certain residues could disrupt the turn.

Table 1: β-Turn Induction by Azepane Amino Acid in Tetrapeptide Models

| Position of Azepane Residue | Subsequent Amino Acid (at i+2) | β-Turn Induction | Key Findings |

| i+1 | Alanine, Leucine, Serine | Effective | The azepane derivative acts as a strong β-turn inducer. |

| i+1 | Valine | Disrupted | Branching at the β-carbon of the i+2 side chain appears to disrupt the β-turn structure. |

| i+1 | Gln, Arg, Asp | Less Stable | Polar residues can destabilize the β-turn due to competing hydrogen bond formation between their side chains and the peptide backbone. |

This table summarizes findings from molecular dynamics studies on tetrapeptide models.

The crystal structures of these peptides confirm the formation of a type I β-turn, aligning with the data from NMR and molecular modeling. This strong turn-inducing capability provides a rational basis for using this azepane amino acid to develop novel peptide-based bioactive molecules and biomaterials.

In addition to promoting turns, azepane-based amino acids have been shown to stabilize helical conformations within peptides. Specifically, theoretical, NMR, and X-ray studies have indicated that an azepane quaternary amino acid can act as an effective stabilizer of 3₁₀-helical structures in short peptides. researchgate.net The 3₁₀-helix is another common secondary structure, tighter than the more familiar α-helix. The conformational constraints imposed by the azepane ring help to pre-organize the peptide backbone into a helical fold, a property that is highly valuable for mimicking helical protein domains involved in protein-protein interactions.

Azepane-2-carboxylic acid is not just a constrained amino acid itself, but also a template for developing a new generation of more complex amino acid scaffolds. researchgate.netlookchem.com A general synthetic approach allows for the introduction of various substituents onto the azepane ring, particularly at the 7-position. researchgate.netlookchem.com This provides an additional chemical handle for generating molecular diversity on the cyclic amino acid scaffold. researchgate.netlookchem.com

A prominent example is the synthesis of an enantiopure 7-substituted azepane-2-carboxylic acid which was then incorporated as a linker into a cyclic RGD (Arg-Gly-Asp) pentapeptide analog. researchgate.net This peptidomimetic was prepared using a microwave-assisted cyclization and demonstrated low micromolar inhibitory activity against αvβ3 and αvβ5 integrins, which are receptors involved in cell adhesion and signaling. researchgate.net This work illustrates how the azepane scaffold can be strategically functionalized and used to construct complex, bioactive macrocycles. researchgate.netlookchem.com

Scaffold Design for Ligand Development

The azepane-2-carboxylic acid framework is a privileged scaffold in the design of ligands targeting various biological macromolecules. Its utility stems from the conformational flexibility of the azepane ring and the presence of both amino and carboxylic acid functionalities, which can be selectively modified to create a diverse array of derivatives.

Utilization in Structure-Based Design Principles

In the realm of structure-based drug design, the azepane-2-carboxylic acid scaffold offers a unique three-dimensional topology that can be exploited to achieve high-affinity and selective binding to protein targets. The carboxylic acid and the secondary amine groups serve as key points for derivatization, allowing for the systematic exploration of chemical space around a core structure.

A notable application of this principle is in the development of peptidomimetics, where the azepane ring is used to create conformationally constrained analogues of peptide backbones. For instance, enantiopure 7-substituted azepane-2-carboxylic acids have been synthesized and incorporated as linkers in cyclic peptides. One such example is a cyclopentapeptide analog incorporating a 7-substituted azepane-2-carboxylic acid (ACA) linker, which was designed to mimic the Arg-Gly-Asp (RGD) sequence. researchgate.net This constrained peptidomimetic exhibited low micromolar affinity for αvβ3 and αvβ5 integrin receptors, demonstrating the utility of the azepane scaffold in translating structural design into biological activity. researchgate.net

The synthesis of these sophisticated ligands often begins with precursors other than azepane-2-carboxylic acid hydrochloride itself, such as glutamic acid derivatives, to achieve specific substitution patterns. researchgate.net However, the fundamental azepane-2-carboxylic acid structure remains the core component that dictates the spatial orientation of the appended functional groups, which is a cornerstone of structure-based design.

| Derivative Type | Target Receptor | Observed Affinity (IC50) | Reference |

| 7-Substituted Azepane-2-Carboxylic Acid (ACA) Linker in a Cyclic Pentapeptide | αvβ3 Integrin | 1.8 µM | researchgate.net |

| 7-Substituted Azepane-2-Carboxylic Acid (ACA) Linker in a Cyclic Pentapeptide | αvβ5 Integrin | 2.9 µM | researchgate.net |

Exploration of Azepane Derivatives for Molecular Recognition

The azepane-2-carboxylic acid scaffold is instrumental in the exploration of molecular recognition phenomena due to its ability to present functional groups in a defined spatial arrangement. The flexible nature of the seven-membered ring allows it to adopt various conformations, which can be fine-tuned through substitution to achieve specific binding interactions.

The synthesis of libraries of azepane derivatives, by modifying the carboxylic acid and the amine functionalities, enables the systematic study of structure-activity relationships (SAR). For example, the amidation of the carboxylic acid group with different amines or amino acids can lead to a diverse set of molecules with varying hydrogen bonding capabilities and steric profiles. These derivatives can then be screened against biological targets to identify key recognition elements.

While direct studies on azepane-2-carboxylic acid hydrochloride for molecular recognition are limited, its role as a foundational scaffold is implicit. The compound provides the essential azepane core upon which more complex structures with specific molecular recognition properties are built. The development of these derivatives often involves the use of a protecting group, such as a tert-butoxycarbonyl (Boc) group, on the nitrogen atom to allow for selective manipulation of the carboxylic acid moiety.

Application in Catalysis

While azepane-2-carboxylic acid hydrochloride is not typically a catalyst itself, its derivatives have the potential to act as chiral ligands in asymmetric catalysis. The chiral center at the 2-position, combined with the nitrogen atom, makes it a candidate for the synthesis of bidentate or polydentate ligands for transition metal catalysts.

The synthesis of such ligands would involve the derivatization of both the amine and the carboxylic acid functionalities of azepane-2-carboxylic acid. For example, the nitrogen atom can be functionalized with a phosphine-containing group, and the carboxylic acid can be converted to an amide or ester bearing another coordinating group. These tailored ligands can create a specific chiral environment around a metal center, enabling enantioselective transformations.

Research into azepane derivatives as ligands in catalysis is an emerging area. The flexibility of the seven-membered ring can present both a challenge and an opportunity. While it can lead to a variety of coordination modes, some of which may not be catalytically active, it also allows for the possibility of creating unique and highly selective catalytic systems. The development of rigidified azepane-based ligands, through the introduction of conformational constraints, is a potential strategy to overcome the challenges associated with flexibility and to enhance catalytic efficiency and enantioselectivity.

Future Perspectives in Azepane 2 Carboxylic Acid Research

Development of Novel and Efficient Synthetic Methodologies

The synthesis of functionalized nitrogen heterocycles is fundamental to the discovery and production of high-value chemical materials. nih.gov While five- and six-membered rings like pyrrolidine (B122466) and piperidine (B6355638) are common in medicinal chemistry, the seven-membered azepane has been less utilized, partly due to synthetic challenges such as slow cyclization kinetics. nih.govresearchgate.netnih.gov The development of new, efficient, and stereoselective synthetic methods is therefore a primary focus for future research.

Promising new strategies are emerging to address these challenges. One notable approach involves the photochemical dearomative ring expansion of simple nitroarenes, which uses blue light to convert a six-membered benzene (B151609) ring into a seven-membered azepane system, followed by hydrogenolysis. nih.gov This two-step process, conducted at room temperature, opens a path to complex azepanes from readily available starting materials. nih.gov Other innovative methods include the ring expansion of piperidine or pyrrolidine derivatives. researchgate.netrsc.org For instance, a regioselective ring expansion of trifluoromethyl-substituted pyrrolidines can produce a variety of 4-substituted α-trifluoromethyl azepanes. researchgate.net

Asymmetric synthesis, crucial for producing specific enantiomers for pharmaceutical applications, is also advancing. A robust, scalable asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives has been developed starting from a known hydroxy-ketone. acs.orgnih.govacs.org The key step in this multi-step synthesis is the oxidative cleavage of an aza-bicyclo[3.2.2]nonene intermediate, which stereoselectively establishes the C2 and C5 substituents. nih.govacs.org Another enantioselective method starts from (S)-tribenzyl glutamic acid γ-aldehyde, using a Horner-Wadsworth-Emmons reaction followed by a multi-step catalytic process to yield 7-substituted azepane carboxylic acids. unina.it

Additionally, metal-catalyzed reactions are proving effective. A copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with various amines provides an efficient route to trifluoromethyl-substituted azepine-2-carboxylates. nih.gov These methodologies collectively represent a significant step forward in making diverse and complex azepane-2-carboxylic acid derivatives more accessible for various applications.

| Method | Starting Materials | Key Reagents/Conditions | Product Type | Reference(s) |

| Photochemical Ring Expansion | Nitroarenes | Blue light, followed by hydrogenolysis | Complex substituted azepanes | nih.gov |

| Asymmetric Oxidative Cleavage | Hydroxy-ketone | Oxidative cleavage of aza-bicyclo[3.2.2]nonene intermediate | (2S,5S)-5-substituted-azepane-2-carboxylates | acs.orgnih.govacs.org |

| Copper-Catalyzed Cyclization | Functionalized allenynes, amines | Cu(I) catalyst (e.g., Cu(MeCN)4PF6) | Trifluoromethyl-substituted azepine-2-carboxylates | nih.gov |

| Horner-Wadsworth-Emmons / Reductive Amination | (S)-tribenzyl glutamic acid γ-aldehyde, β-keto phosphonates | H2, Pd catalyst | Enantiopure 7-substituted azepane-2-carboxylic acids | unina.it |

| Piperidine Ring Expansion | Piperidine derivatives | --- | Diastereomerically pure azepane derivatives | rsc.org |

Exploration of Undiscovered Reactivity Profiles

Beyond synthesis, understanding the full range of chemical reactions that azepane-2-carboxylic acid and its derivatives can undergo is critical for unlocking their potential. Future research will likely focus on exploring novel reactivity patterns that can be harnessed for new applications.

One significant area of reactivity is polymerization. A functionalized derivative of ε-caprolactam (an azepane-2-one) has been shown to undergo anionic ring-opening polymerization to form functional aliphatic polyamides. usm.eduacs.orgresearchgate.net These resulting polymers, containing ketone or hydroxyl pendant groups, are sensitive to thermal and photo-cross-linking, suggesting their utility in creating responsive or cross-linked materials. usm.eduacs.orgresearchgate.net Further exploration of different azepane-based monomers and polymerization techniques could lead to a new class of advanced polymers with tailored properties.

The use of azepane-2-carboxylic acid as a constrained amino acid scaffold in peptide chemistry is another promising avenue. unina.it Its seven-membered ring can rigidify a peptide backbone, which can enhance binding affinity and metabolic stability. researchgate.net Research has demonstrated the microwave-assisted synthesis of a cyclic pentapeptide containing a 7-substituted azepane-2-carboxylic acid linker, which showed promising activity as an integrin inhibitor. researchgate.net Investigating the influence of different substitutions on the azepane ring on peptide conformation and biological activity will be a key future direction.

Furthermore, the reactivity of the azepane ring itself offers opportunities. The development of tandem reactions, such as the Cu(I)-catalyzed amination/cyclization, showcases how intermolecular and intramolecular processes can be combined to build the azepine core efficiently. nih.gov Exploring other catalytic systems and reaction cascades could reveal new pathways to functionalized azepanes that are otherwise difficult to access. nih.govresearchgate.net

Integration into Advanced Functional Materials